3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
Overview
Description
3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole is a heterocyclic compound that contains both pyridine and triazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to interact with biological targets in a specific manner, making it a valuable scaffold for drug discovery and development.
Preparation Methods
The synthesis of 3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole typically involves a multi-step process. One common synthetic route includes the following steps :
Etherification: The initial step involves the etherification of a suitable precursor to introduce the pyridine ring.
Hydrazonation: The next step is the hydrazonation of the intermediate product, which introduces the hydrazine moiety.
Cyclization: This step involves the cyclization of the hydrazine intermediate to form the triazole ring.
Reduction: The final step is the reduction of the cyclized product to yield this compound.
The overall yield of this synthetic route is approximately 39%, and the final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Chemical Reactions Analysis
3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents. These reactions result in the formation of substituted derivatives with varying functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole has several scientific research applications, including:
Medicinal Chemistry: This compound serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: In biological research, this compound is used as a probe to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can inhibit or activate the target, leading to various biological effects .
The pathways involved in the compound’s mechanism of action depend on the specific target. For example, if the target is an enzyme, the compound may inhibit its activity by binding to the active site, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole can be compared with other similar compounds, such as pyrrolopyrazine derivatives and pyrrolopyridazine derivatives . These compounds share similar structural features, such as the presence of a pyrrole ring fused with another heterocyclic ring.
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring.
Pyrrolopyridazine Derivatives: These compounds contain a pyrrole ring fused with a pyridazine ring.
The uniqueness of this compound lies in its specific combination of pyridine and triazole rings, which imparts distinct electronic and steric properties, making it a valuable scaffold for various applications .
Properties
IUPAC Name |
3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-9-12-13-10(14(9)7-1)8-3-5-11-6-4-8/h3-6H,1-2,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYSYDWUVIKALU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.